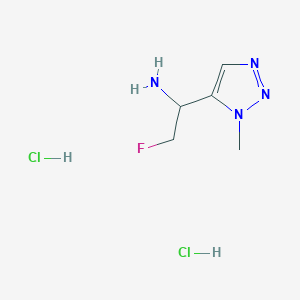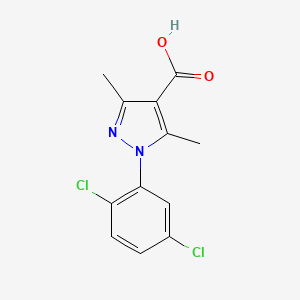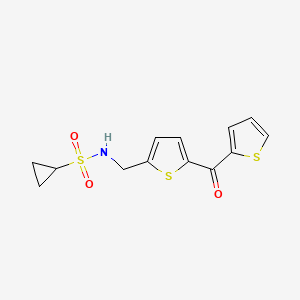![molecular formula C16H15N3O2S2 B2410571 N-(3-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 878696-76-5](/img/structure/B2410571.png)
N-(3-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
One significant application of derivatives of the compound involves its role as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in the nucleotide synthesis pathway. These enzymes are targeted for cancer therapies due to their role in DNA synthesis and repair. A study by Gangjee et al. (2008) synthesized analogues demonstrating potent dual inhibitory activities against human TS and DHFR, highlighting their potential as antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Activity
Another area of application is in antitumor activity, as demonstrated by Hafez and El-Gazzar (2017). They synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives showing potent anticancer activity against several human cancer cell lines, comparable to that of doxorubicin, a widely used chemotherapy drug (Hafez & El-Gazzar, 2017).
Antifungal Effect
Compounds derived from this chemical structure have been investigated for their antifungal properties. Jafar et al. (2017) reported the synthesis of dimethylpyrimidin-derivatives with significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger, suggesting their potential development into antifungal agents (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Glutaminase Inhibitors
Shukla et al. (2012) explored the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including derivatives of the compound of interest, as glutaminase inhibitors. These inhibitors are explored for their role in cancer therapy by targeting glutamine metabolism in cancer cells, showing that such compounds could attenuate the growth of human lymphoma cells (Shukla, Ferraris, Thomas, Stathis, et al., 2012).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-6-13-15(17-9-18-16(13)23-10)22-8-14(20)19-11-4-3-5-12(7-11)21-2/h3-7,9H,8H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWUMQDAVKOTTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)
![6-ethyl-3-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2410498.png)

![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)
![N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2410506.png)
![3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2410507.png)


![(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2410510.png)